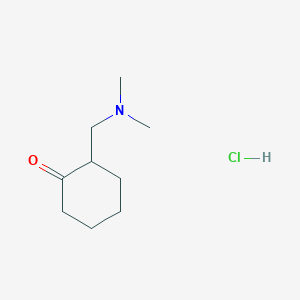

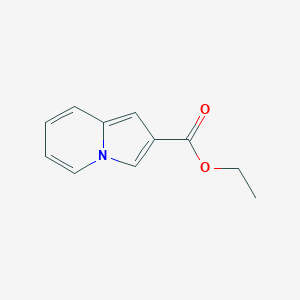

![molecular formula C10H13NO4S B132953 Methyl methyl[(4-methylphenyl)sulfonyl]carbamate CAS No. 32258-50-7](/img/structure/B132953.png)

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

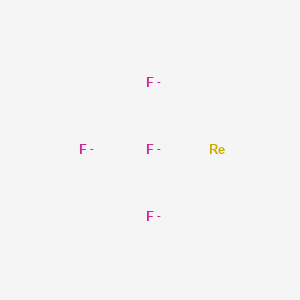

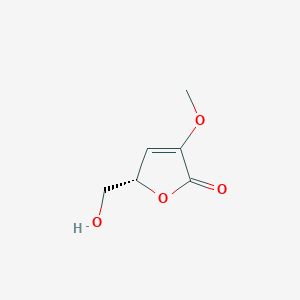

“Methyl methyl[(4-methylphenyl)sulfonyl]carbamate” is a chemical compound . It is also known as "[(4-Methylphenyl)sulfonyl]carbamate" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis

The molecular formula of “Methyl methyl[(4-methylphenyl)sulfonyl]carbamate” is C10H13NO4S. The molecular weight is 243.28 g/mol.科学的研究の応用

Anti-Helicobacter pylori Agents

Methyl[(4-methylphenyl)sulfonyl]carbamate derivatives have shown significant in vitro microbiological criteria as novel anti-H. pylori agents. A particular carbamate derivative displayed low minimum inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin or both. The resistance development rate against this compound was found to be clinically acceptable, and pharmacokinetic studies revealed in vivo exposure levels comparable with antimicrobials currently used in H. pylori treatment (Carcanague et al., 2002).

Novel Carbamate Derivatives Synthesis

The condensation of methyl (3-hydroxyphenyl)carbamate with various compounds led to the formation of novel methyl carbamates with potential applications in organic chemistry and pharmacology (Velikorodov & Imasheva, 2008). Similarly, the synthesis and transformations of methyl [4-(oxoacetyl)phenyl]carbamate have been studied, leading to the formation of various novel compounds with potential applications (Velikorodov & Shustova, 2017).

特性

IUPAC Name |

methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFZTGPTWQRQQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340247 |

Source

|

| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |

CAS RN |

32258-50-7 |

Source

|

| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)